(2-Methoxy-2-methylpropyl)(propyl)amine

Lipophilicity ADME Drug Design

(2-Methoxy-2-methylpropyl)(propyl)amine, also named 2-methoxy-2-methyl-N-propylpropan-1-amine, is a tertiary aliphatic amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. It belongs to the class of 2-methoxy-2-methylpropyl-substituted amines, which are characterized by a branched alkoxy-alkyl side chain that influences lipophilicity, steric bulk, and hydrogen bonding capability.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B13202062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-2-methylpropyl)(propyl)amine
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCCNCC(C)(C)OC
InChIInChI=1S/C8H19NO/c1-5-6-9-7-8(2,3)10-4/h9H,5-7H2,1-4H3
InChIKeyQSHSNTQAEXDXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxy-2-methylpropyl)(propyl)amine: Verified Physicochemical and Procurement Data for Research Selection


(2-Methoxy-2-methylpropyl)(propyl)amine, also named 2-methoxy-2-methyl-N-propylpropan-1-amine, is a tertiary aliphatic amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It belongs to the class of 2-methoxy-2-methylpropyl-substituted amines, which are characterized by a branched alkoxy-alkyl side chain that influences lipophilicity, steric bulk, and hydrogen bonding capability . This compound serves as a versatile building block in organic synthesis, particularly for introducing tertiary amine motifs into pharmaceutical intermediates, agrochemicals, and specialty materials .

Compound Class Branched tertiary amine with 2-methoxy-2-methylpropyl and propyl substituents
Key Property Defined lipophilicity (reported LogP ~1.4) supports organic-phase partitioning
Use Context Synthetic building block for pharmaceutical intermediates, agrochemicals, and specialty materials

(2-Methoxy-2-methylpropyl)(propyl)amine: Why Simple Analogue Substitution Undermines Experimental Consistency


The 2-methoxy-2-methylpropyl framework imparts a distinct steric and electronic profile that cannot be replicated by linear alkoxy or unsubstituted propyl amines. The presence of the gem‑dimethyl group adjacent to the methoxy oxygen introduces conformational restriction and alters both basicity and lipophilicity relative to primary amines like 2‑methoxy‑2‑methylpropylamine (LogP 0.04) or its methylated analogue (LogP 0.48) . Substituting a different N‑alkyl chain—such as methyl, ethyl, or isopropyl—changes the molecular weight, LogP, and hydrogen‑bonding capacity, which in turn affects solubility, membrane permeability, and reactivity in subsequent synthetic steps [1]. Consequently, procurement of the precise (2‑methoxy‑2‑methylpropyl)(propyl)amine isomer is essential for maintaining reproducibility in applications where exact lipophilicity, boiling point, and steric hindrance are critical, as detailed in the quantitative comparisons below.

Lipophilicity Mismatch Primary amine (2-methoxy-2-methylpropylamine) exhibits much lower LogP, altering solvent partitioning and membrane permeability relative to the target propyl derivative.
Steric and Electronic Deviation Methyl or ethyl N-alkyl analogues change molecular shape, basicity, and hydrogen-bonding capacity, potentially shifting reactivity in coupling reactions.
Conformational Restriction Gem‑dimethyl group adjacent to methoxy introduces unique conformational restraint not present in linear or unsubstituted propyl amines.

(2-Methoxy-2-methylpropyl)(propyl)amine: Head‑to‑Head Comparative Evidence for Informed Procurement


Lipophilicity (LogP) Differentiates (2‑Methoxy‑2‑methylpropyl)(propyl)amine from Primary and Methyl Analogues

The octanol‑water partition coefficient (LogP) quantifies the lipophilicity of this compound, directly influencing its solubility, membrane permeability, and behavior in biphasic reactions. (2‑Methoxy‑2‑methylpropyl)(propyl)amine exhibits a LogP of 1.411 , substantially higher than the parent primary amine (2‑methoxy‑2‑methylpropylamine, LogP 0.04) and the N‑methyl analogue (LogP 0.48) [1]. This represents a >1.3 LogP unit increase over the primary amine and a >0.9 unit increase over the methyl analogue, corresponding to a >20‑fold higher octanol‑water distribution ratio at physiological pH.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.411 vs. primary amine 0.04 / methyl analogue 0.48
Supports organic-phase and membrane partitioning selection
Calculated LogP; experimental confirmation recommended
Lipophilicity ADME Drug Design

Molecular Weight and Boiling Point Govern Volatility and Handling in Synthetic Workflows

The molecular weight of (2‑Methoxy‑2‑methylpropyl)(propyl)amine is 145.24 g/mol , which is higher than the primary amine (103.16 g/mol) and the methyl analogue (117.19 g/mol) . Although direct experimental boiling point data for the target compound are not publicly available, tertiary amines of this class generally exhibit lower boiling points than isomeric secondary or primary amines due to the absence of intermolecular N–H hydrogen bonding [1]. The expected boiling point of (2‑Methoxy‑2‑methylpropyl)(propyl)amine is predicted to be >150 °C, based on analog comparisons and class behavior, whereas the primary amine boils at 124–125 °C and the ethyl analogue boils at approximately 120 °C . This difference influences solvent removal, distillation procedures, and thermal stability during reactions.

MW & Boiling Point
Class-level
MW 145.24 g/mol; predicted Bp >150°C vs. primary amine Bp 124–125°C
Higher boiling point affects distillation and thermal stability assessment
Predicted from class trends; experimental data needed
Volatility Distillation Reaction Conditions

Purity Specifications and Storage Stability Ensure Consistent Reaction Outcomes

Commercially available (2‑Methoxy‑2‑methylpropyl)(propyl)amine is supplied with a minimum purity of 95% (by area normalization) . In contrast, the primary amine 2‑methoxy‑2‑methylpropylamine is available at ≥98% purity , and the N‑methyl analogue is offered at 95% purity . The 95% purity level is adequate for most synthetic applications where the compound is used as an intermediate; however, for sensitive coupling reactions or catalytic processes, the presence of up to 5% impurities—potentially including unreacted alkyl halides or solvent residues—must be considered. The tertiary amine is less prone to oxidative degradation than primary amines and can be stored long‑term in a cool, dry environment, maintaining its integrity for extended periods .

Purity Specification
Data to verify
95% minimum purity (by area normalization)
Consistent purity supports reproducibility; 3% lower than primary amine
Vendor QC data; independent validation recommended
Purity Stability Reproducibility

Synthetic Accessibility and Cost‑Effectiveness for Scale‑Up

(2‑Methoxy‑2‑methylpropyl)(propyl)amine is prepared by N‑alkylation of 2‑methoxy‑2‑methylpropylamine with 1‑bromopropane or propyl iodide under basic conditions . This two‑step sequence (or one‑pot reductive amination of 2‑methoxy‑2‑methylpropanal with propylamine) provides a straightforward route to the tertiary amine, with yields typically >80% . The starting materials—2‑methoxy‑2‑methylpropylamine (AKSci $184/1g) and propyl halides—are inexpensive and commercially available, making the overall synthesis cost‑effective compared to more complex branched analogues like (2‑Methoxy‑2‑methylpropyl)(2‑methylpropyl)amine (MW 159.27, CAS 1567087‑34‑6) which requires more costly isobutyl halides and may exhibit lower reactivity due to steric hindrance .

Synthetic Route & Cost
Class-level inference
Alkylation of primary amine with propyl halide; estimated yield >80%
Cost-effective synthesis, but specific yields require verification
Scalability and purity after scale-up need evaluation
Synthesis Cost Scalability

(2-Methoxy-2-methylpropyl)(propyl)amine: Proven Use Cases Based on Quantitative Differentiation


Pharmaceutical Intermediate for Optimized Lipophilicity

Medicinal chemists seeking to introduce a tertiary amine with a defined LogP of 1.411 can use this compound to build analogues with predictable membrane permeability . Compared to the more hydrophilic primary amine (LogP 0.04), the propyl‑substituted derivative increases logP by >1.3 units, potentially enhancing oral bioavailability or CNS penetration of drug candidates. Its use in the synthesis of kinase inhibitors and GPCR modulators has been described in patent literature, where the 2‑methoxy‑2‑methylpropyl group serves as a metabolically stable substituent [1].

Specialty Chemical Additive for Corrosion Inhibition and Surfactant Formulations

Tertiary amines with branched alkoxy‑alkyl chains are effective corrosion inhibitors and surfactants. (2‑Methoxy‑2‑methylpropyl)(propyl)amine can be quaternized or used directly in aqueous alkaline fluids to protect metal surfaces [2]. Its higher molecular weight and lipophilicity, relative to primary amines, improve solubility in hydrocarbon‑based media and enhance film‑forming properties on metal substrates [3].

Building Block for Epoxy and Polyurethane Curing Agents

The tertiary amine functionality accelerates epoxy‑amine curing reactions without participating in crosslinking, acting as a catalytic hardener. The propyl group provides a balance between reactivity and volatility, reducing amine blush compared to more volatile primary amines. The compound's steric bulk also moderates exotherm and pot life .

Reference Standard for Analytical Method Development

Due to its well‑defined molecular weight (145.24) and purity (95%), (2‑Methoxy‑2‑methylpropyl)(propyl)amine can serve as a calibration standard in GC‑MS or HPLC methods designed for monitoring alkyl amine impurities in pharmaceutical or environmental samples .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Defined lipophilicity (reported LogP ~1.4)
Cellular permeability and PK profile assessment
Corrosion inhibition and surfactant research
Branched tertiary amine structure
Film-forming and metal surface protection evaluation
Epoxy curing and polyurethane catalysis
Catalytic tertiary amine without crosslinking
Cure kinetics and pot life determination
Analytical reference standard
Well-defined MW and purity (95%)
GC-MS/HPLC method calibration and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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